7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Description
The compound 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- (CAS No. 60129-59-1) is a nucleoside analog characterized by a 7H-pyrrolo[2,3-d]pyrimidine core linked to a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety . Its 4-amino group on the pyrrolopyrimidine core enhances hydrogen-bonding interactions with biological targets, making it relevant in antiviral and immunomodulatory applications. Notably, it serves as a precursor or active component in Janus kinase (JAK) inhibitors, as highlighted in patent literature .
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQRATFTZKRUBX-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=CN=CN=C32)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=CN=CN=C32)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164044 | |
| Record name | 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93366-89-3 | |
| Record name | 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93366-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is treated with phosphorus oxychloride (POCl3) to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Glycosylation: The chlorinated compound is then reacted with a protected sugar derivative, such as 1,2,3,5-tetra-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, in the presence of a Lewis acid like tin(IV) chloride (SnCl4).
Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxidized nucleoside derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleoside moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can produce a variety of substituted nucleoside analogs .
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is its antitumor activity . Research indicates that purine nucleoside analogs like 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine exhibit broad-spectrum activity against various cancer cell lines.
- Mechanism of Action : The compound interferes with DNA synthesis and repair mechanisms, thereby inducing apoptosis in cancer cells. It targets critical pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK signaling cascade .
- Case Study : In a study published in MedChemExpress, this compound demonstrated effective cytotoxicity against leukemia and solid tumor cell lines, showcasing its potential as a therapeutic agent in oncology .
Antiviral Properties
Another significant application of 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is its antiviral properties .
- Target Viruses : This compound has shown effectiveness against several viruses, including HIV, HSV (Herpes Simplex Virus), and HCV (Hepatitis C Virus). Its mechanism involves inhibiting viral replication by mimicking natural nucleosides involved in RNA and DNA synthesis .
- Research Findings : A study highlighted its ability to inhibit the replication of HCV by targeting the viral polymerase, thus providing a promising avenue for developing antiviral therapies .
Role in Immunology
The compound also plays a role in immunology , particularly in modulating immune responses.
- Mechanisms : It has been found to influence pathways related to inflammation and immune cell activation. For instance, it can affect the NF-κB signaling pathway, which is crucial for immune response regulation .
- Applications : This property makes it a candidate for developing treatments for autoimmune diseases and enhancing vaccine efficacy through adjuvant activity.
Biochemical Research
In biochemical research, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable tool for studying nucleic acid interactions.
- Nucleic Acid Studies : Its structural similarity to natural nucleosides allows researchers to investigate nucleic acid binding properties and enzyme interactions. This can lead to insights into DNA/RNA dynamics and the development of novel therapeutic agents targeting genetic material .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells by targeting DNA synthesis pathways | Effective against leukemia and solid tumors; disrupts PI3K/Akt/mTOR pathway |
| Antiviral Properties | Inhibits replication of viruses like HIV and HCV | Demonstrated inhibition of HCV polymerase; potential for antiviral therapy |
| Immunology | Modulates immune responses via NF-κB pathway | Potential applications in autoimmune diseases and vaccine enhancement |
| Biochemical Research | Investigates nucleic acid interactions | Useful for studying enzyme interactions and nucleic acid dynamics |
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This process inhibits the proliferation of cancer cells and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Key Structural and Functional Insights
- Sugar Modifications: The 2'-deoxy sugar in the target compound reduces enzymatic degradation compared to ribose-containing analogs (e.g., MT-tubercidin) . 2'-Fluoro or 2'-C-methyl substitutions (e.g., CAS 169516-61-4, CAS 847551-48-8) enhance metabolic stability and target binding .
Core Scaffold Variations :
- Biological Implications: The 4-amino group in the target compound facilitates hydrogen bonding with JAK enzymes, critical for immunosuppressive applications . Methylsulfanyl groups (e.g., MT-tubercidin) increase lipophilicity, enhancing membrane permeability but may elevate toxicity .
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidine derivatives, particularly those modified with a 2-deoxy-beta-D-erythro-pentofuranosyl moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are primarily investigated for their potential as inhibitors against various pathogens and as anticancer agents. This article explores the biological activity of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and specific case studies that highlight their efficacy.
The biological activity of 7H-Pyrrolo[2,3-d]pyrimidine derivatives can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrrolo[2,3-d]pyrimidines act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, compounds targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4) have shown promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study reported that certain 4,7-disubstituted derivatives exhibited over 90% protection against DENV in vitro .
- Anticancer Activity : Various compounds have been shown to induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation. For example, one derivative exhibited significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM .
Structure-Activity Relationships (SAR)
The design of effective pyrrolo[2,3-d]pyrimidine derivatives relies heavily on understanding their SAR. Modifications at different positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity:
- Position 4 and 7 Substituents : The introduction of electron-withdrawing groups at position 7 has been shown to enhance antiviral activity. For example, a nitro group at this position improved the cytotoxicity and antiviral efficacy of the compound .
- Functional Group Variations : The presence of halogens and other functional groups can affect binding affinity and selectivity for target enzymes. Compounds with halogen substituents have been identified as particularly potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR2 .
Case Study 1: Antimalarial Activity
A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit PfCDPK4 and PfCDPK1. The most potent compounds displayed IC50 values indicative of strong inhibitory effects, suggesting potential for further development as antimalarial agents .
Case Study 2: Antiviral Activity Against Zika Virus
A specific compound derived from the pyrrolo[2,3-d]pyrimidine scaffold was identified as a potent inhibitor of ZIKV. Structural modifications led to analogs that maintained high antiviral activity while reducing cytotoxicity in non-target cells. This highlights the potential for developing selective antiviral therapies based on this scaffold .
Case Study 3: Anticancer Properties
Research into the anticancer effects of pyrrolo[2,3-d]pyrimidines revealed that certain derivatives could induce apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 proteins. These findings support the potential use of these compounds in cancer therapy .
Data Tables
| Compound | Target Pathway | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 1 | PfCDPK4 | 0.210 | Antimalarial |
| Compound 8 | ZIKV | <1 | Antiviral |
| Compound 5k | EGFR/VEGFR2 | 40-204 | Anticancer |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
